6-Chloro-4-fluoro-pyridazin-3-amine
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Overview
Description
6-Chloro-4-fluoro-pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine and fluorine substituents at the 6 and 4 positions, respectively, and an amine group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . The reaction conditions are simple, metal-free, and neutral, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Diels-Alder reactions. The process is optimized for high yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-Chloro-4-fluoro-pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazine, including pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may exert its effects by modulating ion channels or other cellular pathways.
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto group at the 3 position.
6-Chloro-4-methylpyridazin-3-amine: A similar compound with a methyl group instead of a fluorine atom.
Uniqueness: 6-Chloro-4-fluoro-pyridazin-3-amine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-4-fluoropyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKPVILXRLKAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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